molecular formula C5H12O3S B095417 Isobutyl methanesulfonate CAS No. 16156-53-9

Isobutyl methanesulfonate

Cat. No. B095417
CAS RN: 16156-53-9
M. Wt: 152.21 g/mol
InChI Key: PZMKMCFRTKGVOL-UHFFFAOYSA-N
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Description

Isobutyl methanesulfonate is a chemical compound with the linear formula C5H12O3S . It is a colorless liquid .


Molecular Structure Analysis

The molecular structure of Isobutyl methanesulfonate consists of 5 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average molecular mass is 152.212 Da .


Physical And Chemical Properties Analysis

Isobutyl methanesulfonate is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Protecting Group for Synthesis of Sulfonates : It is used as a protecting group for synthesizing sulfonate-containing analogs of nucleosides, proving more effective than ethyl or isopropyl sulfonate esters (Xie & Widlanski, 1996).

  • Microbial Metabolism : Methanesulfonic acid, a key component in the biogeochemical cycling of sulfur, is metabolized by various aerobic bacteria as a sulfur or carbon and energy source (Kelly & Murrell, 1999).

  • Insecticidal Activity : Certain methanesulfonate insecticides demonstrate notable insecticidal properties, especially against Musca domestica and Locusta migratoria, with cholinesterase inhibition as the likely mode of action (Smith et al., 1996).

  • Zinc Electrode Reactions in Batteries : Research on zinc deposition and dissolution in methanesulfonic acid reveals its potential for negative electrode reactions in hybrid redox flow batteries (Leung et al., 2011).

  • Synthesis of Isotopically Labeled Acids : Methanesulfinic and methanesulfonic acids can be synthesized using various methods for isotopically labeled compounds, applicable in different scales (Feil et al., 1988).

  • Analytical Chemistry Applications : Methanesulfonic acid is used to determine methyl and ethyl methanesulfonates in pharmaceuticals, indicating its relevance in ensuring the safety of pharmaceutical products (Zhou et al., 2017).

  • Alkyl and Alkenyl Methanesulfonate Formation and Reduction : It's used in converting methanesulfonates of long-chain alcohols to hydrocarbons through reduction, applicable in the preparation of alkanes and alkenes (Baumann et al., 1966).

  • Environmental Applications : The characteristics of methanesulfonic acid make it an ideal electrolyte for electrochemical processes and metal alkanesulfonate salt preparation, with low toxicity and high solubility (Gernon et al., 1999).

  • Chalcopyrite Leaching : Methanesulfonic acid (MSA) is used for leaching copper from chalcopyrite, showing high copper extraction efficiency (Ahn et al., 2019).

  • Catalytic Applications : It serves as a catalyst in reactions like the esterification of carboxylic acids with alcohols and durable-press treatments of cotton, showing excellent activity and reusability (Jiang, 2005); (Reinhardt et al., 1973).

  • Corrosion Studies : Its use in studying the corrosion behavior of stainless steels in various conditions highlights its significance in material science (Finšgar & Milošev, 2010).

  • Genetic Studies : Ethyl methanesulfonate, a related compound, has been used to induce mutations in specific bacterial strains for genetic studies (Konicek & Málek, 2008).

Safety And Hazards

Isobutyl methanesulfonate should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-methylpropyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMKMCFRTKGVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936547
Record name 2-Methylpropyl methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl methanesulfonate

CAS RN

16156-53-9
Record name Methanesulfonic acid, 2-methylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16156-53-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl methanesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpropyl methanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl Methanesulfonate
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Record name ISOBUTYL METHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To an ice cooled solution of 37 g (46.1 ml, 0.5 mol) of isobutyl alcohol and 75.75 g (104.3 ml, 0.75 mol) of triethylamine in 1800 ml of dichloromethane is added dropwise 63 g (42.57 ml, 0.55 mol) of methanesulfonyl chloride. The temperature of the reaction mixture during the addition is ca. 10°. The reaction mixture is then stirred for 1.5 hours at 10°. The reaction mixture is then diluted with dichloromethane, washed with ice water, cold 10% HCl, saturated KHCO3, saturated NaCl and dried (MgSO4). Solvent is removed in vacuo to yield 68 g (90%) of the isobutyl methanesulfonate as an oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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46.1 mL
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reactant
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104.3 mL
Type
reactant
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42.57 mL
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
WE Truce, LW Christensen - The Journal of Organic Chemistry, 1968 - ACS Publications
… The mass spectrum of 19 in which the two ß'hydrogens of isobutyl methanesulfonate are replaced by deuterium shows that thetwo ß' … In addition isobutyl methanesulfonate (10) gives an …
Number of citations: 23 pubs.acs.org
MA Hempenius, C Cirmi, FL Savio… - Macromolecular …, 2010 - Wiley Online Library
… nucleophile α-lithio isobutyl methanesulfonate was used.48 … of α-lithio isobutyl methanesulfonate led to the formation of PFS … The use of an excess of α-lithio isobutyl …
Number of citations: 119 onlinelibrary.wiley.com
CF Wurster Jr, LJ Durham… - Journal of the American …, 1958 - ACS Publications
The thermal decomposition of liquid «-butyl and isobutyl hydroperoxides has been studied. The major gaseous product is hydrogen. This is accompanied by an equal amount of butyric …
Number of citations: 52 pubs.acs.org
L Navidpour, W Lu, SD Taylor - Organic Letters, 2006 - ACS Publications
… Reaction of lithiated isobutyl methanesulfonate (12) with carbohydrate 9 gave sulfonate 13 in 75% yield (Scheme 3). Treatment of 13 with 2.0 equiv of base at −78 C in THF for 15 min …
Number of citations: 16 pubs.acs.org
I Turtóczky, L Ehrenberg - Mutation Research/Fundamental and Molecular …, 1969 - Elsevier
The bactericidal and mutagenic effectiveness in E. coli of a few unsubstituted and substituted methanesulfonic esters and diethyl sulfate was related to the substrate constants, s, of the …
Number of citations: 88 www.sciencedirect.com
MA Hempenius, FF Brito, GJ Vancso - Macromolecules, 2003 - ACS Publications
… Isobutyl methanesulfonate was prepared according to ref 31. C NMR (CDCl 3 ): δ 18.49 (CH 3 ); 28.10 (CH); 37.07 (CH 3 SO 3 ); 75.73 (CH 2 ). Monomethyl methylmalonate: dimethyl …
Number of citations: 72 pubs.acs.org
X Sui - research.utwente.nl
… Reaction with one equivalent of α-lithio isobutyl methanesulfonate led to the formation of a PFS network, likely through intermolecular alkylation after α-deprotonation of …
Number of citations: 3 research.utwente.nl
RLN Hailes, AM Oliver, J Gwyther, GR Whittell… - Chemical Society …, 2016 - pubs.rsc.org
… An anionic PFS hydrogel was obtained from poly(ferrocenyl(3-iodopropyl)methylsilane) and α-lithio isobutyl methanesulfonate via intermolecular alkylation, followed by cleavage of the …
Number of citations: 276 pubs.rsc.org
MIN SESAME, A Birara - 2012 - ir.haramaya.edu.et
… Ethyl methanesulfonate Ethyl ethanesulfonate n-propyl methanesulfonate Isopropyl methanesulfonate n-butyl methanesulfonate sec-butyl methanesulfonate Isobutyl methanesulfonate …
Number of citations: 0 ir.haramaya.edu.et
L Ehrenberg, U Lundqvist, S Osterman, B Sparrman - Hereditas, 1966 - researchgate.net
… ethyl methanesulfonate ethyl ethanesulfonate n-propyl methanesulfonate isopropyl methanesulfonate n-butyl methanesulfonate sec-butyl methanesulfonate isobutyl methanesulfonate …
Number of citations: 79 www.researchgate.net

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